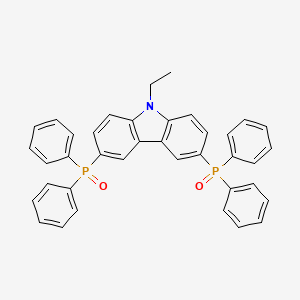

(9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The compound’s systematic name is (9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) .

- It consists of a central carbazole core (9H-carbazole) with two diphenylphosphine oxide groups attached.

- Carbazoles are aromatic heterocyclic compounds with diverse applications in materials science, organic electronics, and catalysis.

- The diphenylphosphine oxide moiety contains a phosphorus atom bonded to two phenyl groups and an oxygen atom.

- Overall, this compound combines aromatic and phosphine oxide functionalities.

Métodos De Preparación

- The title compound can be synthesized by reacting 9-ethyl-3-(1H-imidazol-1-yl)-6-(3H-pyrrol-3-yl)-9H-carbazole , bromoethane, and ammonium hexafluorophosphate .

- Experimental details include the use of hydrogen atoms placed in geometrically idealized positions.

- The reaction yields the desired product, which can be further characterized by crystallography.

Análisis De Reacciones Químicas

- The compound may undergo various reactions:

Oxidation: The phosphine oxide groups can be oxidized to phosphine oxides.

Substitution: The phenyl groups on the carbazole core can be substituted.

Reduction: The carbazole core may undergo reduction reactions.

- Common reagents include oxidants (e.g., peroxides), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., hydrides).

- Major products depend on the specific reaction conditions and substituents.

Aplicaciones Científicas De Investigación

Materials Science: The compound’s aromatic and phosphine oxide functionalities make it useful for designing organic semiconductors, light-emitting materials, and photovoltaic devices.

Catalysis: Carbazole-based compounds often serve as ligands in transition metal catalysis.

Biological Applications: Research explores potential bioactivity, such as antimicrobial or antitumor properties.

Industry: The compound’s stability and electronic properties contribute to its industrial applications.

Mecanismo De Acción

- The exact mechanism depends on the specific application.

- In materials science, the compound’s electronic structure influences charge transport and optical properties.

- In catalysis, it may coordinate with metal centers, affecting reaction pathways.

- In biological contexts, interactions with cellular targets drive its effects.

Comparación Con Compuestos Similares

- Highlighting uniqueness: The bis(diphenylphosphine oxide) bridge sets it apart from other carbazole derivatives.

9-Phenyl-9H-carbazole-3-boronic acid pinacol ester: and 4,4’-(9H-carbazole-3,6-diyl)dibenzoic acid are related compounds.

Remember that this compound’s applications and properties continue to be explored, and further research may uncover additional insights

Propiedades

Fórmula molecular |

C38H31NO2P2 |

|---|---|

Peso molecular |

595.6 g/mol |

Nombre IUPAC |

3,6-bis(diphenylphosphoryl)-9-ethylcarbazole |

InChI |

InChI=1S/C38H31NO2P2/c1-2-39-37-25-23-33(42(40,29-15-7-3-8-16-29)30-17-9-4-10-18-30)27-35(37)36-28-34(24-26-38(36)39)43(41,31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |

Clave InChI |

TWIHPPIFVVOOMX-UHFFFAOYSA-N |

SMILES canónico |

CCN1C2=C(C=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)

![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)

![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)

![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)

![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)

![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)

![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)